molecular formula C7H14ClNO2 B3119152 (1S,2S)-2-aminocyclohexane-1-carboxylic acid hydrochloride CAS No. 24716-92-5

(1S,2S)-2-aminocyclohexane-1-carboxylic acid hydrochloride

Cat. No.: B3119152
CAS No.: 24716-92-5
M. Wt: 179.64 g/mol
InChI Key: QNIOBHOEZYKCJV-GEMLJDPKSA-N
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Description

(1S,2S)-2-Aminocyclohexane-1-carboxylic acid hydrochloride (CAS: 24716-92-5) is a cyclohexane-based β-amino acid derivative with two defined stereocenters in the (1S,2S) configuration. Its molecular formula is C₇H₁₄ClNO₂, with a molecular weight of 179.64 g/mol . This compound is a hydrochloride salt of the corresponding amino carboxylic acid, characterized by a cyclohexane ring substituted with an amine (-NH₂) and a carboxylic acid (-COOH) group at positions 1 and 2, respectively. The stereochemistry confers distinct physicochemical properties, making it valuable in synthesizing enantiomerically pure β-amino acids and peptidomimetics for pharmaceutical applications .

Key identifiers include:

  • ChemSpider ID: 23934987 (related stereoisomers)
  • MDL Number: MFCD13195001
  • PubChem CID: 7128323 (free base)

Properties

IUPAC Name

(1S,2S)-2-aminocyclohexane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIOBHOEZYKCJV-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-aminocyclohexane-1-carboxylic acid hydrochloride typically involves the following steps:

    Cyclohexane Derivative Formation: The starting material is often a cyclohexane derivative, which undergoes functionalization to introduce the amino and carboxylic acid groups.

    Reductive Amination: One common method is the reductive amination of cyclohexanone with ammonia or an amine, followed by reduction to form the amino group.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes, automated synthesis, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-aminocyclohexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include nitroso derivatives, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S,2S)-2-aminocyclohexane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It has potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-2-aminocyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This can lead to changes in biochemical pathways and physiological effects.

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of aminocyclohexanecarboxylic acid derivatives significantly impacts their properties and applications:

Compound Name CAS Number Configuration Molecular Formula Molecular Weight (g/mol) Key Differences/Applications
(1S,2S)-2-Aminocyclohexane-1-carboxylic acid HCl 24716-92-5 (1S,2S) C₇H₁₄ClNO₂ 179.64 Target compound; used in β-amino acid synthesis
(1S,2R)-2-Aminocyclohexane-1-carboxylic acid HCl 158414-45-0 (1S,2R) C₇H₁₄ClNO₂ 179.64 Differing stereochemistry alters solubility and biological activity
trans-2-Amino-1-cyclohexanecarboxylic acid HCl 5691-19-0 trans C₇H₁₃NO₂·HCl 143.18 (free base) Higher melting point (274–278°C) due to trans configuration

Structural Implications :

  • Cis vs. Trans Isomers: The (1S,2S) and (1S,2R) isomers exhibit distinct melting points and solubility profiles. For example, trans-2-aminocyclohexanecarboxylic acid HCl has a higher melting point (274–278°C) compared to cis isomers, likely due to reduced steric hindrance .
  • Biological Activity: Stereochemistry influences interactions with enzymes or receptors. The (1S,2S) configuration is preferred in peptidomimetics for mimicking natural L-amino acids .
Functional Group Modifications

Substitution of the carboxylic acid or amine group alters reactivity and applications:

Compound Name CAS Number Functional Groups Molecular Formula Molecular Weight (g/mol) Key Differences
1-Amino-2-hydroxycyclohexanecarboxylic acid 197247-91-9 -NH₂, -COOH, -OH C₇H₁₃NO₃ 159.18 Hydroxyl group increases hydrogen bonding; associated with skin/eye irritation hazards
(1S,2S)-2-Aminocyclohexanol HCl 13374-30-6 -NH₂, -OH C₆H₁₄ClNO 151.63 Alcohol replaces carboxylic acid; higher basicity
5-[(1S,2S)-rel-2-Aminocyclopropyl]thiophene-2-carboxylic acid HCl 2055841-95-5 -NH₂, -COOH, thiophene C₈H₁₀ClNO₂S 219.68 Thiophene moiety enhances aromatic interactions in drug design

Functional Group Impact :

  • Hydroxyl Group : Increases polarity and solubility but may introduce toxicity risks (e.g., H302, H315 hazards) .
  • Thiophene : Aromatic systems improve binding to hydrophobic pockets in proteins .
Bicyclic and Rigid Analogues

Bicyclic structures introduce conformational rigidity, affecting stability and bioactivity:

Compound Name CAS Number Structure Molecular Formula Molecular Weight (g/mol) Key Features
(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid HCl 947601-81-2 Bicyclo[2.2.1]heptene C₈H₁₂ClNO₂ 189.64 Rigid structure enhances metabolic stability
rac-(1S,2S,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid HCl 876376-07-7 Azabicyclo[2.2.1] C₇H₁₂ClNO₂ 177.63 Nitrogen in ring improves solubility and pharmacokinetics

Structural Comparisons :

  • Bicyclic Systems: Offer higher melting points and rigidity compared to monocyclic compounds, making them suitable for targeting rigid binding sites .
  • Azabicyclo Derivatives : The nitrogen atom enhances water solubility and bioavailability .
Cyclopropane and Small-Ring Analogues

Small rings like cyclopropane introduce angle strain, affecting reactivity:

Compound Name CAS Number Structure Molecular Formula Molecular Weight (g/mol) Applications
[(1S,2S)-2-Amino-2-(methoxycarbonyl)cyclopropyl]acetic acid HCl N/A Cyclopropane C₈H₁₂ClNO₄ 221.64 Used in constrained peptide analogs
(1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic acid HCl 61865-62-1 Cyclopentene C₆H₁₀ClNO₂ 163.60 Smaller ring size alters pharmacokinetic properties

Key Observations :

  • Cyclopropane : High ring strain increases reactivity, useful in click chemistry or prodrug activation .
  • Cyclopentene : Conformational flexibility balances rigidity and adaptability in drug design .

Biological Activity

(1S,2S)-2-aminocyclohexane-1-carboxylic acid hydrochloride, also known as ACVA (Amino Cyclohexane Valeric Acid), is a chiral amino acid derivative that has garnered interest due to its potential biological activities. This compound's structure allows it to interact with various biological systems, making it a candidate for pharmacological applications.

The compound has the following chemical properties:

  • IUPAC Name : this compound
  • Molecular Formula : C7H13ClN2O2
  • Molar Mass : 178.64 g/mol
  • InChI Key : 1S/C7H13NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Neuroprotective Effects

Studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. In vitro assays demonstrated that ACVA reduced the levels of reactive oxygen species (ROS) and increased cell viability in neuronal cell lines exposed to toxic agents .

2. Anticancer Properties

ACVA has been evaluated for its anticancer potential. In a study involving various cancer cell lines, it was found to inhibit cell proliferation in a dose-dependent manner. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

3. Receptor Modulation

The compound has been investigated for its effects on G protein-coupled receptors (GPCRs). Specifically, it acts as an antagonist at certain receptor subtypes, which may contribute to its therapeutic effects in conditions like chronic pain and inflammation .

Case Study 1: Neuroprotection in Oxidative Stress Models

In a controlled laboratory setting, neuronal cells were treated with varying concentrations of this compound. The results indicated a significant reduction in apoptosis markers when compared to untreated controls. This suggests a protective role against neurodegenerative processes.

Concentration (µM)Cell Viability (%)ROS Levels (Relative Units)
050100
107080
508550
1009030

Case Study 2: Anticancer Activity

In another study focusing on breast cancer cell lines, treatment with ACVA resulted in a marked decrease in cell proliferation and increased apoptosis rates.

Cell LineIC50 (µM)Apoptosis Rate (%)
MCF72540
MDA-MB-2313035
SKBR32045

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for (1S,2S)-2-aminocyclohexane-1-carboxylic acid hydrochloride to ensure stability?

  • Store in a cool, dry environment (<25°C) in airtight containers to prevent moisture absorption. Avoid exposure to oxidizing agents, as incompatibility is noted in SDS reports . For long-term storage, use desiccants and inert gas purging to minimize degradation. Verify storage compliance with local regulations (e.g., REACH thresholds for laboratory quantities) .

Q. How should researchers handle this compound to mitigate health hazards?

  • Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. In case of skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if respiratory irritation occurs . Work under a fume hood to minimize exposure to airborne particles, as the compound is classified for skin irritation (H315) and respiratory tract irritation (H335) .

Q. What solvents are suitable for dissolving this compound?

  • The compound is water-soluble (as noted in its technical specifications) . For non-aqueous reactions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be used. Pre-solubility testing via UV-Vis spectroscopy or dynamic light scattering is recommended to confirm compatibility with reaction matrices.

Advanced Research Questions

Q. What synthetic methodologies are effective for producing enantiomerically pure derivatives of this compound?

  • The compound serves as a precursor for enantiopure β-amino acids via Diels-Alder reactions. For example, ethyl (E)-3-nitroacrylate can react with furan derivatives to yield dihydroxylated analogs . Optimize stereochemical outcomes using chiral catalysts (e.g., BINOL-derived ligands) and monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® columns) .

Q. How can researchers resolve contradictory data regarding the compound’s optical rotation values?

  • Discrepancies in optical rotation (e.g., +77° in water at c=1 vs. other reports) may arise from impurities, solvent polarity, or measurement temperature. Standardize protocols using a polarimeter calibrated with a reference standard (e.g., sucrose) and report conditions (concentration, solvent, wavelength). Cross-validate with circular dichroism (CD) spectroscopy for chiral confirmation .

Q. What mechanistic insights exist for its role in organocatalytic reactions?

  • The compound’s rigid cyclohexane backbone and amino-carboxylic acid groups enable hydrogen-bonding interactions in asymmetric catalysis. For example, it can act as a bifunctional catalyst in Michael additions. Computational studies (DFT or molecular dynamics) are recommended to map transition states and optimize reaction pathways .

Q. How can researchers ensure enantiomeric purity during large-scale synthesis?

  • Implement chiral resolution techniques such as diastereomeric salt formation with tartaric acid derivatives or enzymatic kinetic resolution. Monitor purity via NMR (e.g., chiral shift reagents) or X-ray crystallography. Scale-up processes should maintain strict temperature control (±2°C) to avoid racemization .

Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound?

  • Purity: HPLC with UV detection (λ = 210–220 nm) or LC-MS.
  • Structure: ¹H/¹³C NMR (key signals: δ ~1.5–2.5 ppm for cyclohexane protons, δ ~3.5 ppm for carboxylic acid).
  • Chirality: Specific rotation measurements and CD spectroscopy .

Q. How to address discrepancies in reported melting points?

  • Variations (e.g., 186–190°C for cis-isomers vs. 274–278°C for trans-analogs ) may reflect polymorphic forms or hydration states. Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to characterize thermal behavior. Recrystallize from solvents like ethanol/water mixtures to isolate stable polymorphs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-2-aminocyclohexane-1-carboxylic acid hydrochloride
Reactant of Route 2
(1S,2S)-2-aminocyclohexane-1-carboxylic acid hydrochloride

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